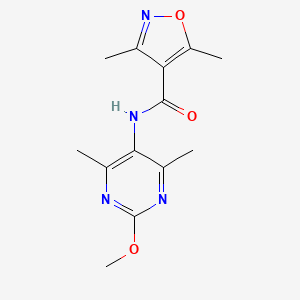

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-6-10(9(4)20-17-6)12(18)16-11-7(2)14-13(19-5)15-8(11)3/h1-5H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEGJEFDBOZCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NC(=O)C2=C(ON=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of methoxy and dimethyl substituents. The isoxazole ring is then synthesized separately and coupled with the pyrimidine derivative through a carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: Its unique chemical properties may find applications in materials science and catalysis.

Mechanism of Action

The mechanism by which N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

The compound belongs to a class of carboxamide derivatives with heterocyclic substituents.

Structural Analogues from Carboxamide and Pyrimidine Families

Table 1: Key Structural Comparisons

*Calculated using standard atomic weights.

Key Observations :

The methoxy group at the pyrimidine 2-position may improve solubility relative to purely alkyl-substituted analogs (e.g., N-(2,4-dimethylphenyl) analog ).

In contrast, pyrazole-based analogs exhibit conformational flexibility due to the dihydro structure, which may influence binding affinity.

Synthetic Accessibility : Pyrimidine-oxazole hybrids require multi-step synthesis involving condensation and cyclization reactions. This contrasts with simpler aryl-carboxamides (e.g., ), which can be synthesized via direct amidation.

Pharmacological and Physicochemical Properties (Inferred)

While direct data for the target compound are unavailable, insights can be drawn from analogs:

- Solubility : Methoxy groups (as in the target compound) typically enhance aqueous solubility compared to halogenated (e.g., bromophenyl ) or alkylated analogs.

- Stability : The pyrimidine-oxazole system likely exhibits greater hydrolytic stability than dihydropyrazole derivatives , which may undergo ring-opening under acidic conditions.

- Bioactivity : Pyrimidine-carboxamides are explored as kinase inhibitors or antimicrobial agents. The oxazole moiety’s rigidity may favor target engagement in enzyme active sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via condensation reactions between activated 3,5-dimethyl-1,2-oxazole-4-carboxylic acid derivatives and the corresponding pyrimidin-5-amine. Purification is typically achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Purity validation requires high-resolution techniques such as HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (LC-MS) for molecular ion confirmation. Structural confirmation should include - and -NMR spectroscopy to verify substituent positions and absence of byproducts .

Q. How can the crystal structure of this compound be determined, and what software tools are essential for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using direct methods in SHELXS or SHELXD. Refinement via SHELXL is recommended for handling anisotropic displacement parameters and hydrogen bonding networks. Visualization and thermal ellipsoid plotting can be performed using ORTEP-3 or WinGX .

Q. What spectroscopic techniques are critical for characterizing the electronic environment of the pyrimidine and oxazole rings?

- Methodological Answer : UV-Vis spectroscopy (in ethanol or DMSO) identifies π→π* and n→π* transitions. -NMR in deuterated DMSO or CDCl resolves methoxy and methyl proton signals, while -NMR confirms carbonyl and heteroaromatic carbons. IR spectroscopy (ATR mode) verifies carboxamide C=O stretching (~1650–1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational molecular modeling data and experimental crystallographic results for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or lattice packing forces not modeled in DFT calculations (e.g., Gaussian09/B3LYP). Validate computational models by refining against SC-XRD data using constrained DFT optimizations. Employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing packing .

Q. What experimental strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Use buffers (pH 1–13) and thermal gravimetric analysis (TGA) to assess decomposition thresholds. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions. Mass spectrometry identifies hydrolytic or oxidative byproducts .

Q. How can researchers design a study to investigate the compound’s potential bioactivity while minimizing false positives in high-throughput screening?

- Methodological Answer : Employ orthogonal assays (e.g., fluorescence-based enzymatic inhibition and SPR binding studies) to cross-validate hits. Use cheminformatics tools (Schrödinger Suite) for scaffold-hopping analysis to exclude pan-assay interference compounds (PAINS). Dose-response curves (IC/EC) and counter-screening against unrelated targets reduce off-target effects .

Q. What advanced crystallographic approaches address challenges in resolving disorder in the methoxy and methyl groups of the pyrimidine ring?

- Methodological Answer : For disordered moieties, apply PART instructions in SHELXL to refine split positions. Use difference Fourier maps () to locate electron density. If twinning is present (e.g., via PLATON’s TWIN check), apply HKLF5 format data and twin-law refinement. High-resolution data (d-spacing < 0.8 Å) improves model accuracy .

Q. How should researchers approach contradictory spectral data (e.g., NMR vs. X-ray) for substituent orientation in the oxazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.